3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 132269-53-5
VCID: VC21298354
InChI: InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
SMILES: C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Molecular Formula: C11H8ClN5O
Molecular Weight: 261.67 g/mol

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

CAS No.: 132269-53-5

Cat. No.: VC21298354

Molecular Formula: C11H8ClN5O

Molecular Weight: 261.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol - 132269-53-5

Specification

CAS No. 132269-53-5
Molecular Formula C11H8ClN5O
Molecular Weight 261.67 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Standard InChI Key IRNBGFZRRPTDDV-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl
SMILES C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Canonical SMILES C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator